2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
CAS No.: 1207048-38-1
Cat. No.: VC11984015
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207048-38-1 |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-18(22)20-15-6-4-14(5-7-15)17-10-11-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | VMQWYRJJZVHZBC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(3-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide consists of:
-
Acetamide backbone: Central to its structure, facilitating hydrogen bonding with biological targets.
-
3-Methoxyphenyl group: A substituted aromatic ring providing lipophilicity and steric bulk.
-
4-(1H-Pyrazol-3-yl)phenyl moiety: A heteroaromatic group capable of π-π stacking and hydrogen bonding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ | |
| Molecular Weight | 307.3 g/mol | |
| IUPAC Name | 2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
| SMILES | COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Synthesis and Optimization
General Synthetic Pathways
The compound is synthesized via a three-step process derived from methods for analogous imidazo[1,2-a]pyridines :
-
Formation of Imidazo[1,2-a]pyridine Core:
Substituted pyridin-2-amine reacts with pyridine-2-carbaldehyde in methanol under acidic conditions (TosOH) to form the intermediate . -
Amide Coupling:
The acetamide group is introduced via EDCI-mediated coupling between 2-(pyridyl)imidazo[1,2-a]pyridin-3-amine and 3-methoxyphenylacetic acid . -
Purification:
Silica gel chromatography or preparative HPLC isolates the final product, yielding ~19–23% after optimization .
Key Reaction Conditions:
-
Temperature: 70°C for cyclization, 20°C for amidation.
Challenges and Research Gaps
Limited Bioactivity Data
No direct studies on this compound’s efficacy or toxicity exist. Extrapolations from analogs indicate the need for:
-
In vitro assays: Testing against cancer cell lines (e.g., MCF-7, A549).
-
ADMET profiling: Assessing metabolic stability and hepatotoxicity.
Synthetic Hurdles
Low yields (~20%) in final steps necessitate optimization of:
-
Catalyst systems: Transitioning to Buchwald-Hartwig amination for higher efficiency.
-
Solvent selection: Replacing toluene with DMA to improve solubility .
Future Directions
Target Identification
Computational docking studies could identify potential targets (e.g., EGFR, PARP) based on structural homology to known inhibitors .
Derivative Development
Modifying the pyrazole ring (e.g., introducing fluorine at position 4) may enhance binding affinity and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume